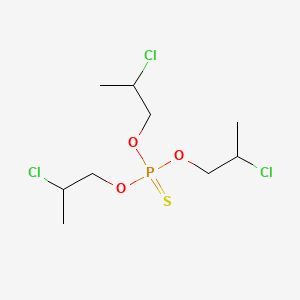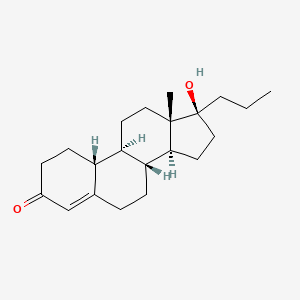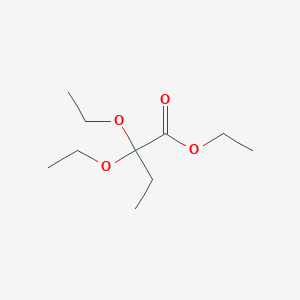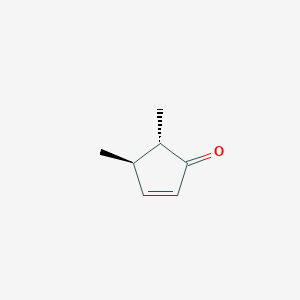![molecular formula C8H18O2 B14692080 2-Methyl-1-[(2-methylpropyl)peroxy]propane CAS No. 32752-09-3](/img/structure/B14692080.png)
2-Methyl-1-[(2-methylpropyl)peroxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(2-methylpropyl)peroxy]propane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(2-methylpropyl)peroxy]propane typically involves the reaction of 2-methylpropane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Methyl-1-[(2-methylpropyl)peroxy]propane can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used but can include ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(2-methylpropyl)peroxy]propane has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Biology: It is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of plastics, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)peroxy]propane involves the generation of free radicals. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymers. The peroxide group decomposes to form two free radicals, which then propagate the reaction.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: 2-Methyl-1-[(2-methylpropyl)peroxy]propane is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its branched structure offers different steric and electronic effects, influencing its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
32752-09-3 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropylperoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
TVWBTVJBDFTVOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COOCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



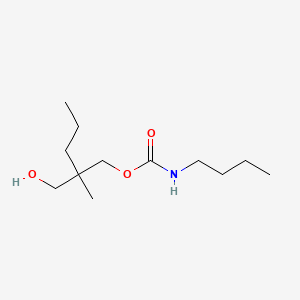
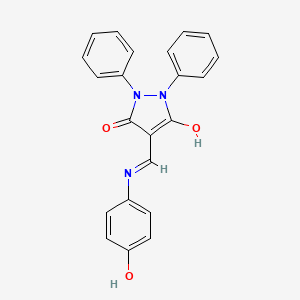
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
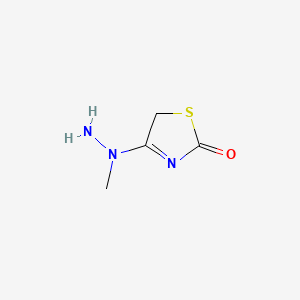


![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
